molecular formula C22H25ClN2O4 B11077355 1-(4-Chlorophenyl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione CAS No. 497141-52-3

1-(4-Chlorophenyl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B11077355
CAS No.: 497141-52-3
M. Wt: 416.9 g/mol
InChI Key: LCZFVNDUBJSTQE-UHFFFAOYSA-N
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Description

    1-(4-Chlorophenyl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione: or , belongs to the class of arylcyclohexylamines.

  • Its chemical formula is C₁₉H₂₄ClNO₃ , and it features a pyrrolidine ring with a substituted phenyl group.
  • Eticyclidine has been investigated for its psychoactive properties and potential therapeutic applications.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Eticyclidine likely exerts its effects by antagonizing NMDA receptors in the central nervous system.
    • It may alter glutamate neurotransmission, affecting cognition and perception.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    CAS No.

    497141-52-3

    Molecular Formula

    C22H25ClN2O4

    Molecular Weight

    416.9 g/mol

    IUPAC Name

    1-(4-chlorophenyl)-3-[2-(3,4-diethoxyphenyl)ethylamino]pyrrolidine-2,5-dione

    InChI

    InChI=1S/C22H25ClN2O4/c1-3-28-19-10-5-15(13-20(19)29-4-2)11-12-24-18-14-21(26)25(22(18)27)17-8-6-16(23)7-9-17/h5-10,13,18,24H,3-4,11-12,14H2,1-2H3

    InChI Key

    LCZFVNDUBJSTQE-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OCC

    Origin of Product

    United States

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